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molecular formula C10H7NO2 B8695117 3-Hydroxy-quinoline-4-carbaldehyde

3-Hydroxy-quinoline-4-carbaldehyde

Cat. No. B8695117
M. Wt: 173.17 g/mol
InChI Key: ZKYMZNOYFMCXFO-UHFFFAOYSA-N
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Patent
US08927541B2

Procedure details

Quinolin-3-ol (500 mg, 3.44 mmol, 1.0 eq) is added at room temperature to a stirred solution of sodium hydroxide (1.6 g, 40.0 mmol, 11.6 eq) in chloroform (1 mL) and water (10 mL). After 2 hours stirring at 100° C., the reaction mixture is extracted with dichloromethane (3×20 mL) and water (20 mL) and the pH is adjusted to 4 by the addition of a 1N hydrochloric acid aqueous solution. The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a residue that is purified by column chromatography (silica gel, eluent: dichloromethane:methanol, 200:1, v/v) to afford 3-hydroxy-quinoline-4-carbaldehyde as a yellow solid (60 mg, 10% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([OH:11])[CH:2]=1.[OH-:12].[Na+].ClCCl.[CH3:17]O>C(Cl)(Cl)Cl.O>[OH:11][C:3]1[CH:2]=[N:1][C:10]2[C:5]([C:4]=1[CH:17]=[O:12])=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)O
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After 2 hours stirring at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with dichloromethane (3×20 mL) and water (20 mL)
ADDITION
Type
ADDITION
Details
the pH is adjusted to 4 by the addition of a 1N hydrochloric acid aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=NC2=CC=CC=C2C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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